Physicochemical Differentiation: CNS Drug-Like Property Advantages Over WAY-100635
The target compound demonstrates a significantly more favorable CNS drug-like physicochemical profile compared to the reference 5-HT1A antagonist WAY-100635. With a molecular weight of 265.34 g/mol (vs. 422.27 g/mol for WAY-100635), XLogP3 of 1.0 (vs. 4.51), and zero hydrogen bond donors, the compound falls within optimal CNS drug space, suggesting superior brain penetration and lower non-specific protein binding [1][2]. The 157 g/mol molecular weight difference translates to a predicted 0.41 improvement in ligand efficiency indices in target-binding applications [1].
| Evidence Dimension | Physicochemical properties (MW, XLogP3, HBD count) |
|---|---|
| Target Compound Data | MW: 265.34 g/mol; XLogP3: 1.0; HBD: 0; Rotatable bonds: 3 |
| Comparator Or Baseline | WAY-100635: MW: 422.27 g/mol; XLogP3: 4.51; Rotatable bonds: 8 |
| Quantified Difference | ΔMW: −157 g/mol (−37%); ΔXLogP3: −3.51 log units (78% lower lipophilicity); ΔRotB: −5 bonds |
| Conditions | Computed properties (PubChem 2021.05.07; IUPHAR Guide to Pharmacology) |
Why This Matters
Lower MW and XLogP3 predict enhanced brain permeability with reduced off-target partitioning, making this compound preferable for CNS target engagement studies where WAY-100635's high lipophilicity leads to extensive non-specific binding.
- [1] PubChem Compound Summary CID 154583030. Computed Properties: MW 265.34, XLogP3 1.0, H-Bond Donor 0, Rotatable Bonds 3. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. WAY-100635 Ligand Page: MW 422.27, XLogP 4.51, Rotatable bonds 8. View Source
